molecular formula C16H23NO2 B5757255 N-cyclohexyl-2-(4-ethylphenoxy)acetamide

N-cyclohexyl-2-(4-ethylphenoxy)acetamide

Cat. No. B5757255
M. Wt: 261.36 g/mol
InChI Key: TWCILQGBOIRWBE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-ethylphenoxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound, also known as PEACH, belongs to the family of amides and has been synthesized using various methods.

Scientific Research Applications

N-cyclohexyl-2-(4-ethylphenoxy)acetamide has been studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects. In animal models, PEAH has shown to reduce inflammation and pain in various conditions, including arthritis, neuropathic pain, and spinal cord injury. Moreover, PEAH has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

N-cyclohexyl-2-(4-ethylphenoxy)acetamide's mechanism of action is not fully understood, but it is thought to act on the endocannabinoid system and the peroxisome proliferator-activated receptor alpha (PPAR-alpha). PEAH has been shown to increase the levels of endocannabinoids, such as anandamide, which are involved in pain and inflammation modulation. Moreover, PEAH has been shown to activate PPAR-alpha, which is involved in the regulation of lipid metabolism, inflammation, and oxidative stress.
Biochemical and Physiological Effects
N-cyclohexyl-2-(4-ethylphenoxy)acetamide has been shown to have several biochemical and physiological effects, including the reduction of inflammation and pain, the protection of neurons from oxidative stress, and the improvement of cognitive function. Moreover, PEAH has been shown to modulate the levels of endocannabinoids, which are involved in the regulation of pain and inflammation.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-(4-ethylphenoxy)acetamide has several advantages for lab experiments, including its low toxicity and high stability. Moreover, PEAH is easy to synthesize and can be obtained in sufficient quantities for experimental use. However, the limitations of PEAH include its poor solubility in water and its limited bioavailability.

Future Directions

For research include the investigation of PEAH's effects on other conditions, such as cancer, diabetes, and cardiovascular diseases. Moreover, the development of new formulations and delivery systems could improve PEAH's bioavailability and efficacy.

Synthesis Methods

N-cyclohexyl-2-(4-ethylphenoxy)acetamide can be synthesized using different methods, including the reaction of 4-ethylphenol with cyclohexyl isocyanate and subsequent reaction with chloroacetyl chloride. Another method involves the reaction of 4-ethylphenol with cyclohexylamine and chloroacetyl chloride. The yield of PEAH using these methods is around 50-60%.

properties

IUPAC Name

N-cyclohexyl-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-13-8-10-15(11-9-13)19-12-16(18)17-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCILQGBOIRWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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